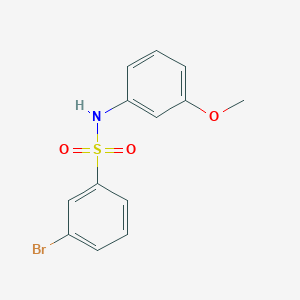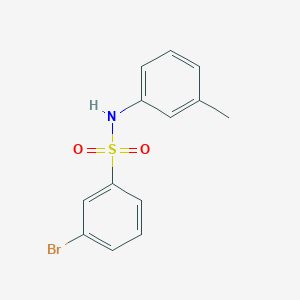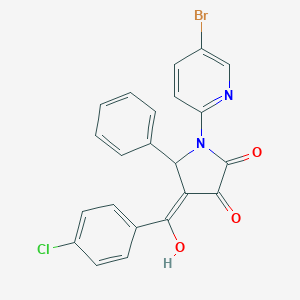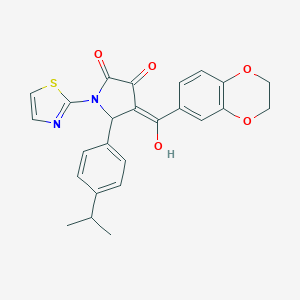
N-(2-chlorobenzyl)butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-chlorobenzyl)butanamide, commonly known as Chloroquine, is a synthetic derivative of quinine and has been widely used as an antimalarial drug. It has also been studied for its potential use in treating various other diseases such as rheumatoid arthritis, lupus, and COVID-19.
作用機序
The exact mechanism of action of Chloroquine is not fully understood. However, it is known to inhibit the hemozoin formation in the malaria parasite, which leads to the accumulation of toxic heme in the parasite. This eventually leads to the death of the parasite. Chloroquine is also known to inhibit the lysosomal activity in immune cells, which reduces inflammation and suppresses the immune response.
Biochemical and Physiological Effects:
Chloroquine has been shown to have various biochemical and physiological effects. It can cause changes in the lipid metabolism, alter the activity of various enzymes, and affect the expression of genes involved in inflammation and immune response. Chloroquine has also been shown to have a cardiotoxic effect, which limits its use in some cases.
実験室実験の利点と制限
Chloroquine has been widely used in laboratory experiments due to its antimalarial and immunosuppressive properties. It is relatively easy to synthesize and has a low cost. However, Chloroquine has some limitations in laboratory experiments. It can be toxic to some cell types, and its effects can be variable depending on the experimental conditions.
将来の方向性
The potential use of Chloroquine in treating COVID-19 has gained significant attention in recent times. Some studies have shown that Chloroquine can inhibit the replication of the SARS-CoV-2 virus in vitro. However, more research is needed to determine its efficacy and safety in treating COVID-19. Apart from COVID-19, Chloroquine has also been studied for its potential use in treating cancer, viral infections, and neurodegenerative diseases. Further research is needed to explore these potential applications of Chloroquine.
Conclusion:
In conclusion, Chloroquine is a synthetic derivative of quinine that has been widely used as an antimalarial drug. It has also been studied for its potential use in treating various other diseases such as rheumatoid arthritis, lupus, and COVID-19. Chloroquine has various biochemical and physiological effects, and its mechanism of action is not fully understood. Chloroquine has advantages and limitations for laboratory experiments, and more research is needed to explore its potential applications in various diseases.
合成法
Chloroquine can be synthesized by reacting 4,7-dichloroquinoline with 1,4-pentanediamine in the presence of a reducing agent such as sodium dithionite. The reaction yields N-(4,7-dichloroquinolin-yl)-1,4-pentanediamine, which is then reacted with 2-chlorobenzaldehyde to obtain N-(2-chlorobenzyl)butanamide.
科学的研究の応用
Chloroquine has been studied extensively for its antimalarial properties. It is known to inhibit the growth and replication of the malaria parasite in the erythrocytic stage. Apart from its antimalarial activity, Chloroquine has also been studied for its potential use in treating various autoimmune diseases such as rheumatoid arthritis and lupus. It has been shown to reduce inflammation and suppress the immune response, which makes it a promising candidate for treating these diseases.
特性
製品名 |
N-(2-chlorobenzyl)butanamide |
|---|---|
分子式 |
C11H14ClNO |
分子量 |
211.69 g/mol |
IUPAC名 |
N-[(2-chlorophenyl)methyl]butanamide |
InChI |
InChI=1S/C11H14ClNO/c1-2-5-11(14)13-8-9-6-3-4-7-10(9)12/h3-4,6-7H,2,5,8H2,1H3,(H,13,14) |
InChIキー |
UYUNLPUCQIXOCX-UHFFFAOYSA-N |
SMILES |
CCCC(=O)NCC1=CC=CC=C1Cl |
正規SMILES |
CCCC(=O)NCC1=CC=CC=C1Cl |
溶解性 |
30.2 [ug/mL] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![2-{[3-cyano-4-(4-hydroxy-3-methoxyphenyl)-5-oxo-1,4,5,6,7,8-hexahydro-2-quinolinyl]sulfanyl}-N-(2-ethylphenyl)acetamide](/img/structure/B267711.png)
![Ethyl 4-(3,4-dimethoxyphenyl)-2-[(2-fluorobenzoyl)amino]thiophene-3-carboxylate](/img/structure/B267712.png)






![N-[2-(methylsulfanyl)phenyl]butanamide](/img/structure/B267784.png)
